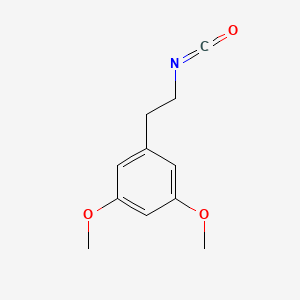
2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 2-amino-tetrahydroquinoline-3-carboxylic acid has been explored through different methods. One study describes a convenient method for synthesizing 2-amino-1,2-dihydroisoquinoline-3(4H)-one and its amide derivatives from tetrahydroisoquinoline-3-carboxylic acid using a sydnone intermediate under acidic conditions, yielding good results . Another paper reports the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids by reacting acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one, supported by ab initio quantum-chemical calculations to propose a plausible mechanism .
Molecular Structure Analysis
The molecular structure of 2-amino-tetrahydroquinoline-3-carboxylic acid derivatives is characterized by the tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a cyclohexane ring. The presence of amino and carboxylic acid functional groups provides sites for further chemical modifications and plays a crucial role in the biological activity of these compounds. The studies do not provide detailed molecular structure analysis but focus on the synthesis and potential mechanisms of formation .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include cyclization and substitution reactions. For instance, the formation of 2-amino-1,2-dihydroisoquinoline-3(4H)-one derivatives involves the intermediate formation of a sydnone, which undergoes further transformation under acidic conditions . The synthesis of 2-substituted tetrahydroquinoline carboxylic acids involves a reaction between acyl- or aroylpyruvic acids and an amino cyclohexenone, indicating the versatility of these compounds in undergoing various chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-tetrahydroquinoline-3-carboxylic acid derivatives are influenced by their structural features. The presence of amino and carboxylic acid groups suggests that these compounds would exhibit both acidic and basic properties, making them amphoteric. They are likely to have good solubility in polar solvents due to the presence of these functional groups. The exact physical properties such as melting point, boiling point, and solubility would depend on the specific substituents present on the tetrahydroquinoline core. The papers provided do not detail these properties, as the focus is primarily on the synthesis and potential reaction mechanisms .
Scientific Research Applications
- Synthesis of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid
- Application : This compound is used in the synthesis of other organic compounds .
- Method : The synthesis of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid can be achieved by treating cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate .
- Results : The reaction results in the formation of 2–Amino–4-phenyl–5,6,7,8–tetrahydroquinoline–3–carbonitrile .
properties
IUPAC Name |
2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h5H,1-4H2,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDVELARZBGXHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1276833.png)




![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1276845.png)
![4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276850.png)


![4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276860.png)



